molecular formula C117H188N30O26 B14757292 Lyn peptide inhibitor acetate

Lyn peptide inhibitor acetate

Cat. No.: B14757292
M. Wt: 2430.9 g/mol
InChI Key: VLGOBVFKVGWHSY-FMHIDZNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lyn peptide inhibitor acetate involves the design of a peptide inhibitor using the Lyn-binding sequence. The peptide is N-stearated to enable cellular internalization . The stearated peptide blocks the binding of Lyn to the βc receptor and the activation of Lyn . The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The peptide is then lyophilized to obtain it in a stable, powdered form suitable for storage and further use.

Chemical Reactions Analysis

Types of Reactions

Lyn peptide inhibitor acetate primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with specific proteins and receptors within cells to exert its inhibitory effects.

Common Reagents and Conditions

The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The conditions typically include controlled temperature and pH to ensure the correct folding and stability of the peptide.

Major Products Formed

The major product formed is the this compound itself, which is characterized by its ability to inhibit Lyn kinase activity and block specific signaling pathways associated with eosinophilic inflammation .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C117H188N30O26

Molecular Weight

2430.9 g/mol

IUPAC Name

acetic acid;(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C115H184N30O24.C2H4O2/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42-93(149)131-86(63-71-43-47-74(146)48-44-71)99(156)130-68-94(150)132-87(64-72-45-49-75(147)50-46-72)108(165)137-82(39-30-59-128-115(124)125)103(160)140-85(62-69(3)4)107(164)136-81(38-29-58-127-114(122)123)101(158)135-80(37-28-57-126-113(120)121)100(157)133-78(35-24-26-55-116)102(159)141-88(65-73-67-129-77-34-23-22-33-76(73)77)109(166)139-84(52-54-96(153)154)105(162)138-83(51-53-95(151)152)104(161)134-79(36-25-27-56-117)106(163)143-97(70(5)7-2)112(169)145-61-32-41-91(145)110(167)142-89(66-92(118)148)111(168)144-60-31-40-90(144)98(119)155;1-2(3)4/h22-23,33-34,43-50,67,69-70,78-91,97,129,146-147H,6-21,24-32,35-42,51-66,68,116-117H2,1-5H3,(H2,118,148)(H2,119,155)(H,130,156)(H,131,149)(H,132,150)(H,133,157)(H,134,161)(H,135,158)(H,136,164)(H,137,165)(H,138,162)(H,139,166)(H,140,160)(H,141,159)(H,142,167)(H,143,163)(H,151,152)(H,153,154)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128);1H3,(H,3,4)/t70-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,97-;/m0./s1

InChI Key

VLGOBVFKVGWHSY-FMHIDZNUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(=O)N)C(=O)N6CCC[C@H]6C(=O)N.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N5CCCC5C(=O)NC(CC(=O)N)C(=O)N6CCCC6C(=O)N.CC(=O)O

Origin of Product

United States

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